molecular formula C18H17FN2O B611761 N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide CAS No. 1946021-40-4

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide

Katalognummer: B611761
CAS-Nummer: 1946021-40-4
Molekulargewicht: 296.34
InChI-Schlüssel: OIRFCCGPRDHQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a pyridine core substituted with a 3-fluorophenyl ethynyl group at the 5-position and a diethylcarboxamide moiety at the 2-position. This compound belongs to a class of small molecules designed to modulate central nervous system (CNS) receptors, particularly metabotropic glutamate receptors (mGluRs), due to its structural similarity to known mGlu1 modulators . The ethynyl linker and fluorophenyl group are critical for hydrophobic interactions with receptor binding sites, while the carboxamide substituents influence solubility and pharmacokinetics.

Eigenschaften

IUPAC Name

N,N-diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-3-21(4-2)18(22)17-11-10-15(13-20-17)9-8-14-6-5-7-16(19)12-14/h5-7,10-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRFCCGPRDHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Initial Halogenation

The synthesis initiates with 2-bromo-5-iodopyridine , a dihalogenated pyridine derivative, which serves as the core scaffold. The iodine and bromine substituents at the 5- and 2-positions, respectively, enable regioselective coupling reactions. Concurrently, 3-fluorophenylacetylene is prepared via dehydrohalogenation of 1-bromo-3-fluorobenzene using a strong base such as potassium hydroxide.

Key Reaction:

3-Fluorophenylacetylene synthesis: C6H4FBr+KOHC6H4FC≡CH+KBr+H2O\text{3-Fluorophenylacetylene synthesis: } \text{C}6\text{H}4\text{FBr} + \text{KOH} \rightarrow \text{C}6\text{H}4\text{FC≡CH} + \text{KBr} + \text{H}_2\text{O}

This step typically achieves >85% yield under reflux conditions in ethanol.

Sonogashira Coupling for Ethynyl Linkage Formation

The Sonogashira cross-coupling reaction connects the pyridine and fluorophenyl moieties. This palladium-catalyzed reaction employs a Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst with a copper(I) iodide co-catalyst in an inert atmosphere (e.g., nitrogen or argon). The solvents of choice include tetrahydrofuran (THF) or dimethylformamide (DMF), with triethylamine as a base to neutralize HX byproducts.

Reaction Conditions:

  • Catalyst : Pd(PPh₃)₄ (2–5 mol%)

  • Co-catalyst : CuI (1–3 mol%)

  • Temperature : 60–80°C

  • Duration : 12–24 hours

  • Yield : 70–85%

Mechanism:

The palladium catalyst facilitates oxidative addition into the C–I bond of 2-bromo-5-iodopyridine, followed by transmetallation with the copper-acetylide intermediate derived from 3-fluorophenylacetylene. Reductive elimination produces the coupled product, 5-(3-fluorophenylethynyl)-2-bromopyridine .

Amidation for Carboxamide Functionalization

The bromine substituent at the 2-position of the pyridine ring is replaced with a diethylcarboxamide group via nucleophilic acyl substitution . This step involves treating the intermediate with diethylamine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization Parameters:

  • Solvent : Dichloromethane (DCM) or acetonitrile

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Temperature : 25–40°C

  • Yield : 80–90%

Reaction Equation:

5-(3-Fluorophenylethynyl)-2-bromopyridine+Et2NHEDCIThis compound\text{5-(3-Fluorophenylethynyl)-2-bromopyridine} + \text{Et}_2\text{NH} \xrightarrow{\text{EDCI}} \text{this compound}

Industrial-Scale Production Modifications

Catalyst Recovery and Recycling

Industrial processes prioritize catalyst efficiency to reduce costs. Heterogeneous palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) are employed in the Sonogashira step, enabling filtration and reuse for up to five cycles without significant activity loss.

Solvent Selection for Scalability

Green solvents such as 2-methyltetrahydrofuran (2-MeTHF) replace traditional THF in large-scale reactions due to their higher boiling point (80°C vs. 66°C) and reduced environmental impact.

Purification and Quality Control

Recrystallization Techniques

The crude product is purified via recrystallization using a hexane:ethyl acetate (3:1) solvent system. This step removes unreacted starting materials and coupling byproducts, achieving ≥98% purity.

Chromatographic Methods

For analytical-grade material, flash column chromatography (silica gel, 60–120 mesh) with a gradient elution of 10–30% ethyl acetate in hexane is employed.

Data Tables

Table 1: Summary of Key Reaction Parameters

StepCatalyst SystemSolventTemperature (°C)Yield (%)
Sonogashira CouplingPd(PPh₃)₄/CuITHF7082
AmidationEDCI/DIPEADCM3088
RecrystallizationHexane:EA2595

Table 2: Industrial vs. Laboratory Conditions

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Pd2 mol% Pd/C
SolventTHF2-MeTHF
Reaction Volume0.1–1 L100–500 L
Cycle Time24 hours8 hours (continuous)

Challenges and Mitigation Strategies

Byproduct Formation in Sonogashira Coupling

Homocoupling of 3-fluorophenylacetylene generates 1,3-di(3-fluorophenyl)buta-1,3-diyne , which is minimized by maintaining a strict 1:1 stoichiometric ratio of reactants and slow addition of the acetylene.

Moisture Sensitivity

The amidation step is moisture-sensitive. Rigorous drying of solvents and reagents over molecular sieves ensures reproducibility.

Recent Advances in Methodology

Microwave-Assisted Sonogashira Coupling

Microwave irradiation at 100°C reduces reaction time to 2 hours with comparable yields (80%). This approach is under investigation for continuous-flow production systems.

Enzymatic Amidation

Pilot studies explore lipase-catalyzed amidation in non-aqueous media, eliminating the need for coupling agents and reducing waste .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Biologische Aktivität

N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide (CAS No. 1946021-40-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₇FN₂O
  • Molecular Weight : 296.34 g/mol

The structure features a pyridine ring substituted with an ethynyl group and a fluorophenyl moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anti-cancer properties.
  • Modulation of Receptor Activity : It interacts with various receptors, including those involved in neurotransmission and cellular proliferation, suggesting a role in neurological and cancer therapies.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, leading to programmed cell death.

Anticancer Activity

This compound has shown promising results in preclinical studies as an anticancer agent:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines ranged from 5 to 15 µM, indicating moderate potency against tumor growth.

Neurological Effects

The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders:

  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage.
  • Potential for Treating Depression and Anxiety : By modulating neurotransmitter levels, it could serve as a candidate for further investigation into mood disorders.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Efficacy :
    • Researchers conducted in vitro assays to assess the cytotoxic effects on MCF-7 breast cancer cells. The results indicated significant inhibition of cell proliferation with an IC50 value of approximately 10 µM.
    • In vivo studies using xenograft models further supported these findings, showing tumor size reduction upon treatment with the compound.
  • Neuroprotective Study :
    • A study published in Journal of Neurochemistry reported that the compound reduced apoptosis in neuronal cells exposed to glutamate toxicity, suggesting its neuroprotective potential.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Enzyme InhibitionInhibits specific signaling enzymes

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural and functional motifs with several analogs, as highlighted below.

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Pharmacological Target
N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide Pyridine 5-ethynyl(3-fluorophenyl), 2-(diethylcarboxamide) mGlu1 (hypothesized)
VU0360172 (N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide) Pyridine 6-ethynyl(3-fluorophenyl), 3-(cyclobutylcarboxamide) mGlu1 positive allosteric modulator
MPEP (2-methyl-6-(phenylethynyl)-pyridine) Pyridine 6-ethynyl(phenyl), 2-methyl mGlu5 antagonist
6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridine derivatives Furopyridine 3-carboxamide, 6-trifluoroethylamino, fluorophenyl Kinase inhibitors (e.g., TrkA/B)

Key Findings from Comparative Studies

Receptor Selectivity :

  • VU0360172, a pyridine-3-carboxamide analog, exhibits potent mGlu1 receptor modulation (EC₅₀ ~100 nM) due to its cyclobutylcarboxamide group, which enhances hydrophobic binding . In contrast, This compound ’s diethylcarboxamide may reduce receptor affinity compared to cyclobutyl derivatives but improve metabolic stability .
  • MPEP, lacking a fluorophenyl group, shows mGlu5 antagonism, underscoring the importance of fluorophenyl substitution for mGlu1 specificity .

The trifluoroethylamino group in furopyridine analogs improves solubility (~25 μM in PBS) but reduces CNS bioavailability due to increased polarity .

Synthetic Accessibility: Ethynyl-linked fluorophenyl pyridines (e.g., VU0360172) are synthesized via Sonogashira coupling, while furopyridine derivatives require multi-step functionalization (e.g., amidation with trifluoroethylamine) . The diethylcarboxamide group in the target compound simplifies synthesis compared to cyclopropane-containing analogs .

Table 2: Pharmacological and Physicochemical Data

Parameter This compound VU0360172 MPEP Furopyridine Kinase Inhibitor
Molecular Weight 326.3 g/mol 335.3 g/mol 225.3 g/mol 540.5 g/mol
clogP (predicted) 3.5 3.1 2.8 2.9
Solubility (PBS) ~15 μM ~20 μM ~50 μM ~25 μM
Primary Target mGlu1 (hypothesized) mGlu1 mGlu5 TrkA/B
EC₅₀/IC₅₀ N/A (data unavailable) 100 nM (mGlu1) 30 nM (mGlu5) 5 nM (TrkA)

Discussion of Structural and Functional Divergence

  • Fluorophenyl vs. Phenyl: Fluorination at the 3-position (as in the target compound and VU0360172) enhances receptor binding through electronegative interactions, whereas non-fluorinated analogs (e.g., MPEP) lose mGlu1 specificity .
  • Carboxamide Substituents: Cyclobutyl groups (VU0360172) favor mGlu1 modulation, while diethyl groups may trade affinity for improved pharmacokinetics. Trifluoroethylamino groups (furopyridine analogs) shift activity to kinase targets .
  • Core Heterocycle : Pyridine-based compounds (target, VU0360172) are smaller and more rigid than furopyridine derivatives, affecting target engagement and off-selectivity .

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide, and how can purity be optimized?

The synthesis typically involves a Sonogashira coupling reaction to introduce the ethynyl group between the pyridine and 3-fluorophenyl moieties, followed by carboxamide formation via condensation with diethylamine. Key steps include:

  • Catalytic system : Use Pd(PPh₃)₂Cl₂/CuI in a degassed THF/Et₃N mixture under inert atmosphere for the coupling step .
  • Purification : Employ reverse-phase HPLC (C18 column) with acetonitrile/water gradients to achieve ≥95% purity. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound?

Based on structurally related carboxamides:

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use nitrile gloves, lab coats, and fume hoods during handling .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in sealed containers at –20°C to prevent degradation .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening : Test in DMSO (primary solvent), followed by dilution in PBS (pH 7.4) or ethanol. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C). Monitor via LC-MS over 72 hours to identify hydrolytic byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substitution analysis : Compare analogues with modified fluorophenyl (e.g., 4-fluoro vs. 3-fluoro) or ethynyl linker lengths. Assess changes in target binding (e.g., kinase inhibition) via SPR or ITC .
  • Electron-withdrawing effects : Introduce cyano or nitro groups to the pyridine ring to evaluate electronic impacts on receptor affinity. Use DFT calculations to correlate substituent effects with activity .

Q. What methodologies address contradictions in reported toxicity data?

  • Batch variability : Characterize impurities via LC-MS and compare cytotoxicity across batches using HepG2 or HEK293 cell lines (IC₅₀ assays) .
  • Mechanistic studies : Perform Ames tests for mutagenicity and ROS assays to differentiate compound-specific toxicity from solvent effects (e.g., DMSO) .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?

  • Oral bioavailability : Conduct cassette dosing in rodent models with LC-MS/MS plasma analysis. Calculate AUC, Cₘₐₓ, and t₁/₂.
  • Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., brain for CNS targets) .

Q. How can computational modeling predict metabolite formation?

  • In silico tools : Apply CYP450 isoform-specific metabolism prediction (e.g., StarDrop, MetaSite) to identify likely oxidation sites (e.g., ethynyl or pyridine moieties) .
  • Docking studies : Model interactions with CYP3A4/2D6 active sites to prioritize metabolites for synthesis and validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.